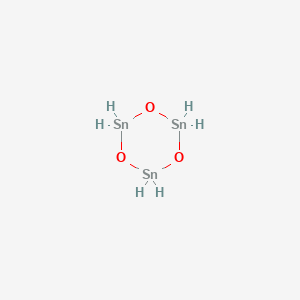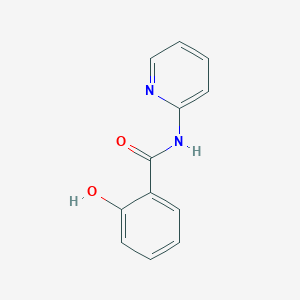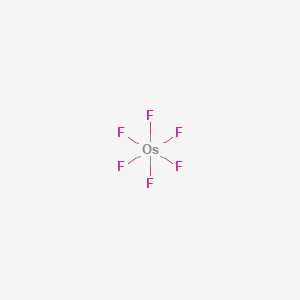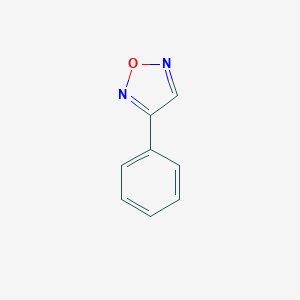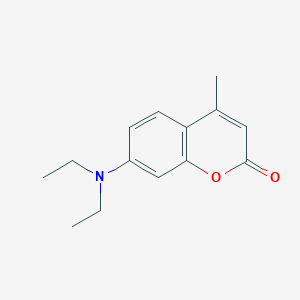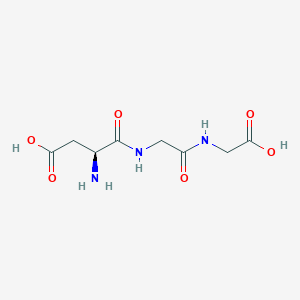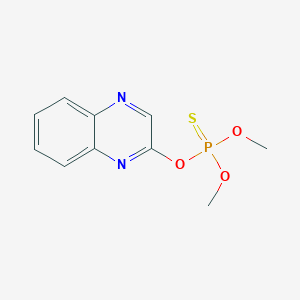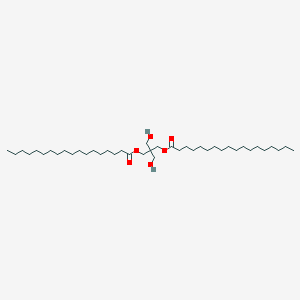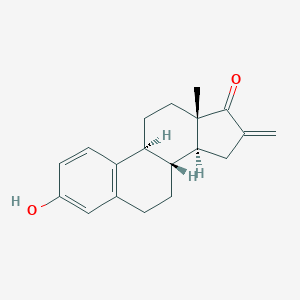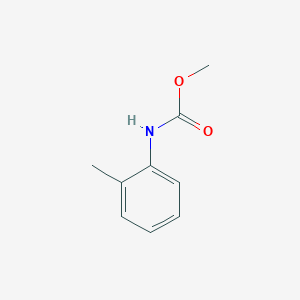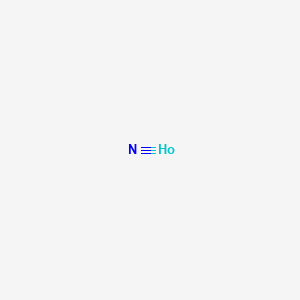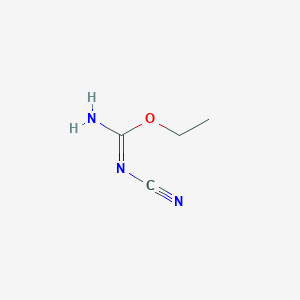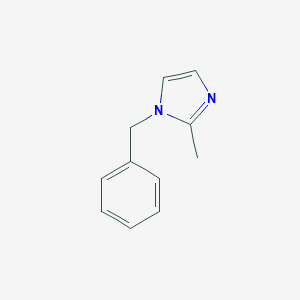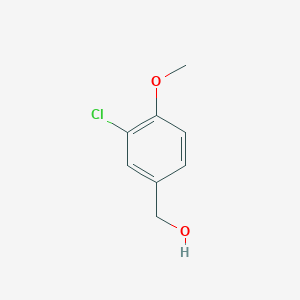
3-氯-4-甲氧基苄醇
描述
Synthesis Analysis
The synthesis of 3-Chloro-4-methoxybenzyl alcohol-related compounds often involves protective group strategies and catalytic methods. For instance, 4-methoxy-α-methylbenzyl alcohol has been introduced as a new protecting group for carboxylic acids, showcasing the relevance of such structures in synthesis. The oxidative debenzylation of derivatives, like 4-methoxy-α-methylbenzyl esters, can be achieved with good yields under conditions compatible with several functional groups, demonstrating the compound's utility in organic synthesis (Yoo, S., Kim Hye, R., & Kyu, Y., 1990).
Molecular Structure Analysis
The molecular structure of compounds related to 3-Chloro-4-methoxybenzyl alcohol has been characterized by various analytical techniques, including X-ray diffraction studies. For example, a study on the synthesis and crystal structure analysis of a related compound highlights the detailed molecular configuration and the presence of conformational disorder, providing insights into the structural aspects of these molecules (Simon, L., Shalini, S., Girija, C., Srinivasan, K., & Venkatesha, T., 2013).
Chemical Reactions and Properties
The chemical reactions involving 3-Chloro-4-methoxybenzyl alcohol derivatives are diverse. For instance, the formation and reactions of chloro-methoxy-carbenes highlight the compound's reactivity towards electron-poor alkenes and alcohols, leading to the formation of cyclopropanes and alkyl formates, respectively. This reactivity pattern underscores the compound's versatility in chemical transformations (Smith, N., & Stevens, I., 1979).
Physical Properties Analysis
The physical properties of 3-Chloro-4-methoxybenzyl alcohol and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and chemical reactions. While specific studies detailing these properties were not identified, these characteristics typically influence the compound's behavior in reaction conditions and its applicability in organic synthesis.
Chemical Properties Analysis
The chemical properties of 3-Chloro-4-methoxybenzyl alcohol include its reactivity and stability under various conditions. The compound's susceptibility to oxidation and its role as a precursor in synthesizing more complex molecules are of particular interest. For example, the selective photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes showcases the compound's potential in synthetic organic chemistry (Higashimoto, S., Kitao, N., Yoshida, N., Sakura, T., Azuma, M., Ohue, H., & Sakata, Y., 2009).
科学研究应用
光催化氧化
它被用于光催化氧化过程。一项研究表明,在可见光照射下,钛白粉上的4-甲氧基苄醇等衍生物的光催化氧化实现了高转化率和选择性(Higashimoto et al., 2009)。
卡夫木质素的结构修饰
该化合物在卡夫木质素的结构修饰中发挥作用。一个研究项目在酸性条件下处理卡夫木质素,发现了聚丙烯中羟基含量、摩尔质量和抗氧化性质的改变(Pouteau et al., 2005)。
羟基保护基的合成
它参与了羟基功能的保护基合成。一种使用从3-氯-4-甲氧基苄醇衍生的2-(4-甲氧基苄氧基)-3-硝基吡啶的方法已经为此目的开发(Nakano et al., 2001)。
铬三羰基配合物的锂化
该化合物用于铬三羰基配合物的选择性锂化,导致4-取代芳烃化合物的生成(Uemura et al., 1980)。
抗疟活性
它被用于合成具有抗疟活性的化合物,如制备(1)-N-(4-甲氧基苄)-1,10-邻菲啰啉溴化物并对疟原虫菲氏疟原虫菌株进行评估(Hadanu et al., 2010)。
醇的氧化
该化合物是高锰酸钾催化的氧化反应中的底物,将初级醇转化为醛(Esteruelas et al., 2011)。
分子和光谱分析
它是合成用于电子、非线性光学和光谱分析的杂环化合物的关键组成部分(Beytur & Avinca, 2021)。
抗氧化性质
该化合物具有抗氧化性质。例如,相关化合物3,5-二羟基-4-甲氧基苄醇在培养的人类肝细胞中显示出显著的抗氧化活性(Watanabe et al., 2012)。
卤化合物的生产
它参与卤化合物的生物合成,如在对白腐真菌Bjerkandera adusta的研究中发现的(Spinnler et al., 1994)。
溶剂组成研究
该化合物已用于研究分析溶剂组成对醇-水混合物中亲核攻击的影响(Bentley & Ryu, 1994)。
安全和危害
未来方向
属性
IUPAC Name |
(3-chloro-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHJVLGDHRXGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401827 | |
| Record name | 3-Chloro-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxybenzyl alcohol | |
CAS RN |
14503-45-8 | |
| Record name | 3-Chloro-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-4-methoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)
